2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOEMMGTSMBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170060-49-7 | |
| Record name | 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The most common and foundational approach involves cyclization reactions starting from anthranilic acid derivatives:
Reaction Conditions: Typically, anthranilic acid reacts with acetic anhydride under reflux conditions, often in the presence of catalysts such as polyphosphoric acid or phosphoric acid, to facilitate cyclization into the quinoline ring system.
Mechanism: The process involves acylation of anthranilic acid to form an acyl intermediate, which then undergoes intramolecular cyclization to form the quinoline nucleus, followed by oxidation to introduce the keto functionality at the 4-position.
Outcome: This method yields 4-oxo-1,4-dihydroquinoline derivatives, which can be further functionalized to obtain the acetamide.
Functionalization to Introduce the Acetamide Group
Once the quinoline core is synthesized, the next step involves attaching the acetamide moiety:
Amide Coupling: The carboxylic acid group at the 1-position of the quinoline ring can be activated using coupling reagents such as HOBt (1-hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with ammonia or primary amines to form the acetamide.
Reagents and Conditions: Typical conditions involve stirring the quinoline-4-one derivative with the amine in the presence of coupling agents like HOBt or EDC (ethyl(dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF at room temperature or under gentle heating.
Example: In the synthesis of related quinoline derivatives, coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids with ammonia or acetamide derivatives yields the target acetamide compounds.
Alternative Synthetic Routes
Additional methods include:
N-Alkylation of Quinoline Derivatives: Starting from preformed quinoline cores, N-alkylation with chloroacetyl derivatives followed by amidation can produce the target compound.
Multistep Synthesis via Nucleophilic Substitution: Introduction of the acetamide group through nucleophilic substitution reactions on halogenated quinoline intermediates, often under basic conditions, offers another pathway.
Industrial-Scale Synthesis Considerations
For large-scale production, optimized reaction conditions are employed:
Use of Continuous Flow Reactors: To improve yield and safety, continuous flow systems facilitate controlled heating and mixing during cyclization and amidation steps.
Purification Techniques: Crystallization and chromatography are employed to ensure high purity, critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of anthranilic acid derivatives | Anthranilic acid, acetic anhydride | Reflux, catalysts (acidic) | Efficient for core synthesis | Requires subsequent functionalization |
| Amide coupling of quinoline acids | Quinoline-4-one derivatives, HOBt/EDC, ammonia or amines | Room temperature to mild heating | Direct formation of acetamide | Sensitive to moisture, side reactions possible |
| N-Alkylation and nucleophilic substitution | Halogenated quinolines, acetamide precursors | Basic conditions, reflux | Versatile, adaptable | Multi-step, potential low yields |
Research Findings and Data
Reaction Yields: Typical yields for cyclization reactions range from 70-85%, with subsequent amidation steps yielding around 75-90%.
Reaction Optimization: Studies indicate that using microwave irradiation can significantly reduce reaction times and improve yields during cyclization and amidation steps.
Structural Confirmation: Characterization via NMR, IR, and mass spectrometry confirms the formation of the desired 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide structure, with characteristic signals for the amide NH and quinoline keto groups.
Biological Activity
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline core fused with an acetamide group, which enhances its solubility and reactivity. The structural arrangement contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds structurally similar to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide have shown effectiveness against drug-resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide | E. coli | 15 µg/mL |
| Similar Quinoline Derivative | S. aureus | 10 µg/mL |
| Similar Quinoline Derivative | C. albicans | 12 µg/mL |
These results suggest that modifications in the quinoline structure can significantly impact antimicrobial efficacy .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. Notably, compounds similar to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide demonstrated selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity Assessment
A study evaluated the efficacy of several quinoline derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 20 µM against Caco-2 cells, highlighting their potential as anticancer agents.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|---|
| 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide | A549 | 25 | 60% |
| Similar Quinoline Derivative | Caco-2 | 20 | 40% |
| Cisplatin (Control) | A549 | 10 | 30% |
The study concluded that the anticancer activity is structure-dependent, with specific substitutions enhancing efficacy against particular cell lines .
The mechanism by which 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could bind to cellular receptors, influencing signaling pathways essential for proliferation and apoptosis.
- DNA Interaction : There is potential for intercalation or binding to nucleic acids, thereby affecting gene expression and cell cycle progression .
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide is CHNO. Its structure features a quinoline core characterized by a fused bicyclic system with an acetamide functional group. The presence of the carbonyl group at position 4 enhances its reactivity and biological activity.
Antimicrobial Properties
Quinoline derivatives, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide, have been shown to exhibit significant antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions.
Anticancer Potential
Research has highlighted the anticancer potential of quinoline-based compounds. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways. The specific structure of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide may contribute to its effectiveness as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, quinoline derivatives have been reported to possess anti-inflammatory effects. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several quinoline derivatives, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide. The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide significantly inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased reactive oxygen species levels .
Case Study 3: Anti-inflammatory Mechanisms
A comprehensive analysis evaluated the anti-inflammatory mechanisms of quinoline derivatives. The findings indicated that 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could effectively reduce inflammation in animal models by downregulating inflammatory markers and cytokines .
Comparison with Similar Compounds
Structural Variations
Core Heterocycle Modifications
- Quinoline vs. Quinazoline: The quinoline core in the target compound differs from quinazoline derivatives (e.g., N-(2-(methylthio)-4-oxo-1,4-dihydroquinazolin-8-yl)acetamide, ). Thiazolidin-4-one Derivatives: Compounds such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide ( ) replace the quinoline core with a thiazolidinone ring. This modification introduces a sulfur atom and a five-membered ring, influencing conformational flexibility and cytotoxicity .
Substituent Diversity
- Acetamide vs. Aryl Carboxamides: The target’s simple acetamide contrasts with bulky substituents in N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-adamantane-carboxamide ( ). Fluorinated Derivatives: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide ( ) incorporates a fluorobenzoyl group, which may improve metabolic stability and target affinity .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous scaffolds (e.g., 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives) are synthesized via one-pot reactions using acetic acid as a catalyst, followed by purification via column chromatography . Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during acetylation steps, as seen in morpholinone-based acetamide syntheses .
- Catalyst selection : Acidic or basic catalysts (e.g., Na₂CO₃) improve reaction efficiency in nucleophilic substitutions .
- Purification : Gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) enhances purity .
Q. How can X-ray crystallography be employed to resolve the structural ambiguities of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide complexes?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and coordination geometries. For example, a copper(II) complex of this compound was characterized as triclinic (space group P1) with unit cell parameters a = 9.543 Å, b = 11.121 Å, and interaxial angles α = 70.03°, β = 71.27° . Key steps include:
- Data collection : Use a Bruker APEXII diffractometer with graphite-monochromated radiation.
- Absorption correction : Apply multi-scan methods (e.g., SADABS) to address crystal imperfections .
- Validation : Cross-check with NMR and ESI-MS data to confirm molecular integrity .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide derivatives, and how can they be tested?
Antifungal and antitumor activities are linked to structural motifs like the 4-oxo-quinoline ring. For instance, derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced activity against A. solani (EC₅₀ = 1–2 µg/mL) by disrupting fungal membrane integrity . Testing strategies include:
- In vitro assays : Dose-response studies on cancer cell lines (e.g., renal adenocarcinoma 769-P) to quantify IC₅₀ values .
- Apoptosis assays : Flow cytometry to measure caspase activation and DNA fragmentation in treated cells .
- Molecular docking : Simulate interactions with fungal cytochrome P450 or human topoisomerase II targets .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Substituent effects : The 4-methylphenyl group on thiazolidin-4-one derivatives enhances antiproliferative activity by 40% compared to unsubstituted analogs .
- Assay standardization : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
- Meta-analysis : Compare data across peer-reviewed studies while excluding unreliable sources (e.g., vendor databases) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB < −1) based on lipophilicity (logP ≈ 2.5) .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal EC₅₀ values to guide lead optimization .
- Molecular dynamics (MD) : Simulate binding stability with target proteins over 100-ns trajectories to prioritize candidates .
Methodological Challenges and Solutions
Q. How can researchers address the lack of in vivo toxicity data for high-activity 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide analogs?
- Rodent models : Conduct acute toxicity studies (OECD 423) at doses ≥100 mg/kg, monitoring hepatic/renal biomarkers .
- Microbiome impact : Use 16S rRNA sequencing to assess effects on gut microbiota after oral administration .
- Toxicogenomics : RNA-seq profiling of liver tissues to identify dysregulated pathways (e.g., CYP450 enzymes) .
Q. What strategies improve the reproducibility of crystallographic data for metal complexes of this compound?
- Crystal growth : Optimize solvent systems (e.g., CH₃OH/CH₂Cl₂) and slow evaporation rates to obtain diffraction-quality crystals .
- Data deposition : Submit raw datasets to repositories like the Cambridge Structural Database (CSD) for independent validation .
- Software updates : Use SHELXL-2018 for improved handling of disordered solvent molecules .
Tables of Key Data
Q. Table 1. Antifungal Activity of Selected Analogues
| Compound | EC₅₀ (µg/mL) vs. A. solani | Substituent Position | Reference |
|---|---|---|---|
| 4e | 1.2 | 4-Oxo-thiazolidinone | |
| Control | 1.5 (Chlorothalonil) | — |
Q. Table 2. Crystallographic Parameters for Copper(II) Complex
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 9.543, b = 11.121 |
| Z | 2 |
| R-factor (%) | 4.82 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
